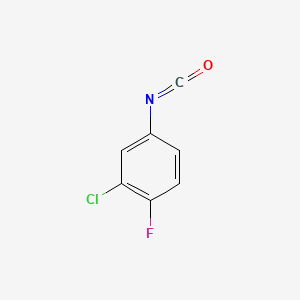

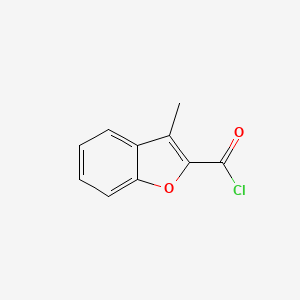

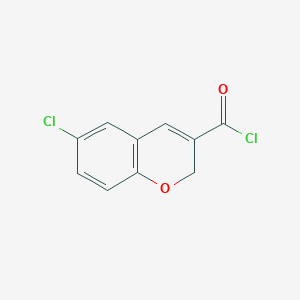

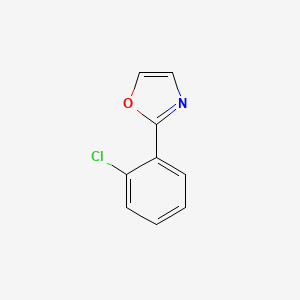

2-(2-Chlorophenyl)oxazole

概要

説明

2-(2-Chlorophenyl)oxazole is a heterocyclic compound . The oxazole nucleus is a five-membered ring that has been investigated for the advancement of novel compounds which show favorable biological activities .

Synthesis Analysis

Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . These rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .Chemical Reactions Analysis

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are used as intermediates for the synthesis of new chemical entities .科学的研究の応用

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities . Oxazoles and its derivatives are a part of a number of medicinal compounds . They have been found to have various biological activities such as antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant etc.

The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Oxazole-based molecules are becoming a kind of significant heterocyclic nucleus, which have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .

-

Antimicrobial Activity

- Oxazole derivatives have been found to exhibit antimicrobial activity . The specific methods of application and experimental procedures would depend on the specific derivative and the microbial species being targeted. The outcomes of these applications would be a reduction in the growth or viability of the targeted microbial species .

-

Anticancer Activity

- Some oxazole derivatives have been found to exhibit anticancer activity . These compounds could potentially be used in the development of new anticancer drugs. The specific methods of application and experimental procedures would depend on the specific derivative and the type of cancer being targeted. The outcomes of these applications would be a reduction in the growth or viability of the targeted cancer cells .

-

Antitubercular Activity

- Oxazole derivatives have also been found to exhibit antitubercular activity . These compounds could potentially be used in the treatment of tuberculosis. The specific methods of application and experimental procedures would depend on the specific derivative and the strain of Mycobacterium tuberculosis being targeted. The outcomes of these applications would be a reduction in the growth or viability of the targeted bacterial cells .

-

Anti-Inflammatory Activity

- Some oxazole derivatives have been found to exhibit anti-inflammatory activity . These compounds could potentially be used in the treatment of inflammatory conditions. The specific methods of application and experimental procedures would depend on the specific derivative and the type of inflammation being targeted. The outcomes of these applications would be a reduction in inflammation .

-

Antidiabetic Activity

- Oxazole derivatives have also been found to exhibit antidiabetic activity . These compounds could potentially be used in the treatment of diabetes. The specific methods of application and experimental procedures would depend on the specific derivative and the type of diabetes being targeted. The outcomes of these applications would be a reduction in blood glucose levels .

-

Antiobesity Activity

- Some oxazole derivatives have been found to exhibit antiobesity activity . These compounds could potentially be used in the treatment of obesity. The specific methods of application and experimental procedures would depend on the specific derivative and the specific aspects of obesity being targeted. The outcomes of these applications would be a reduction in body weight or body fat .

-

Antioxidant Activity

- Oxazole derivatives have been found to exhibit antioxidant activity . These compounds could potentially be used in the treatment of diseases caused by oxidative stress. The specific methods of application and experimental procedures would depend on the specific derivative and the type of oxidative stress being targeted. The outcomes of these applications would be a reduction in oxidative stress .

-

Antiplatelet Aggregation

- Some oxazole derivatives have been found to inhibit platelet aggregation . These compounds could potentially be used in the prevention of blood clots. The specific methods of application and experimental procedures would depend on the specific derivative and the specific aspects of platelet aggregation being targeted. The outcomes of these applications would be a reduction in platelet aggregation .

-

Tyrosine Kinase Inhibition

- Oxazole derivatives have also been found to inhibit tyrosine kinase . These compounds could potentially be used in the treatment of diseases caused by overactive tyrosine kinase, such as certain types of cancer. The specific methods of application and experimental procedures would depend on the specific derivative and the specific aspects of tyrosine kinase activity being targeted. The outcomes of these applications would be a reduction in tyrosine kinase activity .

-

COX-2 Inhibition

- Some oxazole derivatives have been found to inhibit COX-2 . These compounds could potentially be used in the treatment of inflammation and pain. The specific methods of application and experimental procedures would depend on the specific derivative and the specific aspects of COX-2 activity being targeted. The outcomes of these applications would be a reduction in COX-2 activity .

-

Antifungal Activity

- Oxazole derivatives have also been found to exhibit antifungal activity . These compounds could potentially be used in the treatment of fungal infections. The specific methods of application and experimental procedures would depend on the specific derivative and the type of fungus being targeted. The outcomes of these applications would be a reduction in the growth or viability of the targeted fungal cells .

-

Antipathogenic Activity

- Some oxazole derivatives have been found to exhibit antipathogenic activity . These compounds could potentially be used in the treatment of various pathogenic diseases. The specific methods of application and experimental procedures would depend on the specific derivative and the type of pathogen being targeted. The outcomes of these applications would be a reduction in the growth or viability of the targeted pathogenic cells .

Safety And Hazards

将来の方向性

Oxazole and its derivatives have been gaining attention in recent years due to their increasing relevance in the field of medicinal chemistry . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . The important information presented in these studies will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

特性

IUPAC Name |

2-(2-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUACMRENZNWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345053 | |

| Record name | 2-(2-Chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)oxazole | |

CAS RN |

62881-98-5 | |

| Record name | 2-(2-Chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。